molecular formula C6H8ClFN2 B15299787 3-Fluoro-4-methylpyridin-2-amine hydrochloride

3-Fluoro-4-methylpyridin-2-amine hydrochloride

Cat. No.: B15299787
M. Wt: 162.59 g/mol
InChI Key: WZRXHRBTZNIJHU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride typically involves the fluorination of 4-methylpyridin-2-amine. One common method is the use of Selectfluor® as a fluorinating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium bicarbonate, to facilitate the substitution of a hydrogen atom with a fluorine atom on the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and reagents. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-4-methylpyridin-2-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can modulate various biological pathways, leading to desired therapeutic effects or enhanced chemical stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

3-fluoro-4-methylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c1-4-2-3-9-6(8)5(4)7;/h2-3H,1H3,(H2,8,9);1H

InChI Key

WZRXHRBTZNIJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N)F.Cl

Origin of Product

United States

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